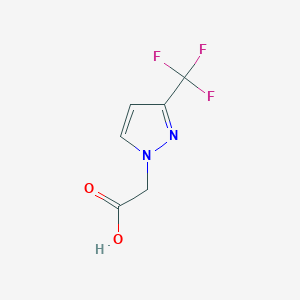

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid

Overview

Description

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Mechanism of Action

Target of Action

A structurally similar compound, celecoxib, is known to target cyclooxygenase-2 (cox-2) enzyme . COX-2 is an enzyme responsible for inflammation and pain.

Mode of Action

Celecoxib, a similar compound, is a selective noncompetitive inhibitor of the cox-2 enzyme . This suggests that (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid might also interact with its targets in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine. This reaction is carried out in the presence of a solvent such as ethanol or water, and the resulting product is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits notable pharmacological properties due to the presence of both hydrazide and pyrazole functionalities. Research indicates that derivatives of pyrazole compounds can demonstrate significant biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast, colorectal, and prostate cancers. The incorporation of trifluoromethyl groups has been linked to enhanced efficacy against these cancer types.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, with some exhibiting activities comparable to established anti-inflammatory drugs such as diclofenac sodium .

- Antimicrobial Activity : The presence of the hydrazide group can enhance the compound's interaction with biological targets, potentially leading to antimicrobial effects against various pathogens.

Agricultural Chemistry

Agrochemical Applications

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid is being explored for its potential in developing new agrochemicals. Its unique structure may allow it to serve as a building block for synthesizing herbicides and fungicides. The trifluoromethyl group enhances lipophilicity, which could improve the bioavailability and efficacy of agricultural products .

Materials Science

Development of Advanced Materials

The electronic properties of this compound make it a candidate for applications in materials science. Its potential use in organic semiconductors and photovoltaic cells is under investigation due to its ability to influence charge transport properties .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Formation of the Pyrazole Ring : Typically involves reactions with trifluoromethylated precursors followed by acylation reactions to introduce the acetic acid moiety.

- Hydrazide Formation : The compound can also be synthesized via hydrazide reactions, which enhance its reactivity and biological activity.

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Pyrazole Ring Formation | Involves reactions with trifluoromethylated precursors; subsequent acylation introduces acetic acid moiety |

| Hydrazide Synthesis | Enhances reactivity; often involves specific reaction conditions for optimal yield |

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid include other trifluoromethyl-substituted pyrazoles and acetic acid derivatives. Examples include:

- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- 3-(trifluoromethyl)phenylacetic acid

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, as it can enhance the stability, bioavailability, and activity of target molecules .

Biological Activity

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid, with the chemical formula C6H5F3N2O2 and CAS No. 345637-71-0, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The compound features a trifluoromethyl group, which significantly influences its biological activity. The presence of this group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer properties. A study found that derivatives of pyrazole can inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. Specifically, compounds similar to this compound were shown to enhance caspase-3 activity, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |

| 7h | MDA-MB-231 | 10.0 | Microtubule destabilization |

| 10c | HepG2 | 2.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vivo experiments showed that these compounds could significantly reduce inflammation in animal models .

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 150a | 5.40 | COX-1 |

| 150b | 0.01 | COX-2 |

| 150c | 1.78 | 5-LOX |

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported were as low as 0.78–3.125 μg/ml, indicating potent bactericidal effects .

Table 3: Antimicrobial Efficacy

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Bacillus subtilis | 1.56 |

| Enterococcus faecalis | 3.125 |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.

- Induction of Apoptosis : Through modulation of cellular pathways, it promotes apoptotic processes in cancer cells.

- Microtubule Destabilization : It disrupts microtubule formation, essential for cell division, thereby exerting cytotoxic effects on cancer cells.

Case Studies

A notable case study involved the administration of a pyrazole derivative in a mouse model of rheumatoid arthritis. The results showed a marked reduction in joint swelling and inflammation markers compared to controls, supporting its potential application in treating inflammatory diseases .

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-11(10-4)3-5(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIGZYNSHOYHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366195 | |

| Record name | [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926241-24-9 | |

| Record name | [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.